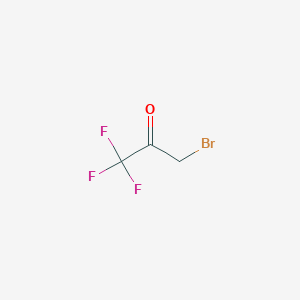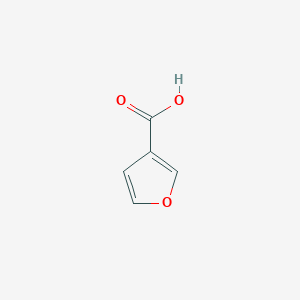
3-Furoic acid
Übersicht
Beschreibung
3-Furoic acid is a chemical compound that is part of the furan family, which consists of a five-membered aromatic ring with four carbon atoms and one oxygen atom. The compound is derived from furoic acid, which can be produced from furfural, an industrially produced chemical from biomass .
Synthesis Analysis
The synthesis of derivatives of furoic acid, such as 2,5-furandicarboxylic acid (2,5-FDCA), has been explored due to its potential as a renewable alternative to petrochemicals in the polymer industry . A novel route to 2,5-FDCA from C5-based furfural involves the transformation of furoic acid through bromination, esterification, carbonylation, and hydrolysis . Additionally, 2-alkyl-3-furoic acids can be synthesized through the addition of lithium dianion to aldehydes followed by acid-catalyzed cyclization . Another method includes the reduction of 5-substituted-2-furoic acids under Birch conditions, leading to various dihydrofuroates .
Molecular Structure Analysis
The molecular structure of 3-furoic acid derivatives can be modified to introduce different substituents at various positions on the furan ring. For instance, 2-silylated 3-furoic acids have been prepared by silyl migration, which is useful for the synthesis of furan-containing natural products . The presence of substituents can influence the spectroscopic properties of these compounds, as observed in the NMR and IR spectra of dihydrofuroates .
Chemical Reactions Analysis
3-Furoic acid and its derivatives undergo a variety of chemical reactions. For example, lithium-ammonia reduction of 3-furoic acid results in β-elimination and ring opening . The partial reduction of 3-heteroatom substituted 2-furoic acids has been studied, revealing the influence of ortho substituents on the viability and stereoselectivity of the reaction . Moreover, the decarboxylation of 3-methyl-2-furoic acid has been explored, highlighting the potential for generating different products such as 3-methylfuran10.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-furoic acid derivatives are influenced by their molecular structure. The introduction of different substituents can lead to changes in reactivity, as well as spectroscopic characteristics. For instance, the presence of alkyl or aryl groups at the 5-position of 2-furoic acid affects the yields and the nature of the products obtained after reduction and esterification . The carboxylation of furoic acid into FDCA has been extensively studied, with various catalytic and stoichiometric processes being developed to optimize the reaction .
Wissenschaftliche Forschungsanwendungen
Optical and Thermal Applications
3-Furoic acid derivatives have been recognized for their potential in optical and thermal applications. Notably, 2-Furoic acid, a close derivative, has been synthesized and grown as a nonlinear optical single crystal, showing promising properties such as low absorption in the UV and visible regions and good thermal stability up to 130°C. This derivative exhibits a negative refractive index, indicating a defocusing nature, which is crucial for certain optical applications (Uma et al., 2011).
Synthesis and Chemical Intermediates
The carboxylation of 2-furoic acid with CO2 has been explored as a scalable route to produce furan-2,5-dicarboxylic acid (FDCA), a biomass-derived diacid. This process is significant as FDCA is a potential substitute for petroleum-derived polyethylene terephthalate (PET) and can be synthesized from inedible lignocellulosic biomass, presenting a sustainable and eco-friendly alternative (Dick et al., 2017). The valorization of 2-furoic acid into valuable esters has also been demonstrated using solid acid catalysts, highlighting its role in the flavoring, fragrance, and pharmaceutical industries (Escobar et al., 2015).
Analytical Applications
In analytical chemistry, methods have been developed for the determination of furanic compounds, including 2-furoic acid, in honey and vegetable oils. Techniques such as micellar electrokinetic chromatography (MEKC) and rapid RP-HPLC have been used for the simultaneous determination of these compounds, indicating the analytical importance of 3-furoic acid and its derivatives in food quality and safety assessment (Wong et al., 2012), (Spano et al., 2009).
Environmental and Green Chemistry
Furoic acid derivatives are important in environmental and green chemistry applications. Notably, the bio-oxidation of furan chemicals, including furoic acid, to produce valuable intermediates for the resin, plastic, food, and pharmaceutical industries has been explored. This approach presents a promising avenue for the industrial-scale production of these intermediates in an environmentally friendly and cost-effective manner (Du et al., 2021).
Safety And Hazards
3-Furoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation4.
Zukünftige Richtungen
3-Furoic acid is a promising compound for future research due to its potential applications in various fields. For instance, it can be used in the synthesis of furan-2,5- and furan-2,4-dicarboxylic acid, which are important compounds in the field of organic chemistry2. Furthermore, its hypolipidemic activity in rodents suggests potential applications in the field of medicine12.
Eigenschaften
IUPAC Name |
furan-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O3/c6-5(7)4-1-2-8-3-4/h1-3H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCCAYCGZOLTEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197611 | |
| Record name | 3-Furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Furoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000444 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
64 mg/mL | |
| Record name | 3-Furoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000444 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Furoic acid | |
CAS RN |
488-93-7 | |
| Record name | 3-Furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=488-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Furoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-FUROIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349941 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-furoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.991 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-FUROIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88A3S7RG98 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Furoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000444 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
120 - 122 °C | |
| Record name | 3-Furoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000444 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



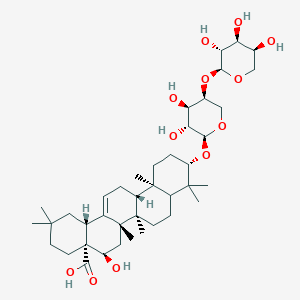
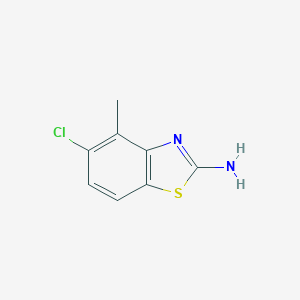

![[4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B149045.png)
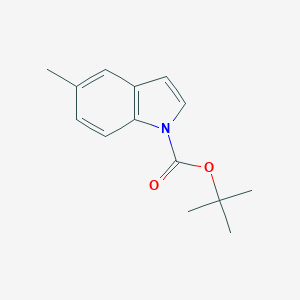
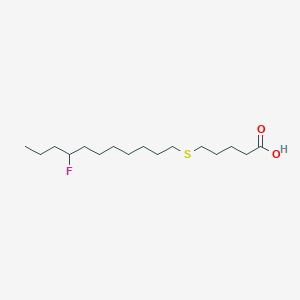
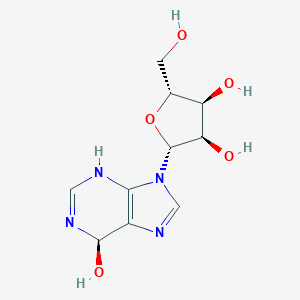
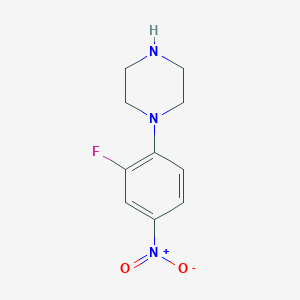
![1-ethenyl-9H-pyrido[3,4-b]indol-8-ol](/img/structure/B149066.png)
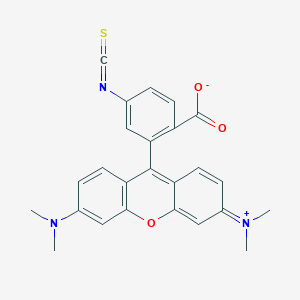
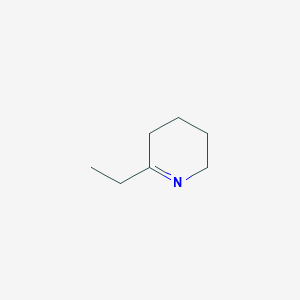
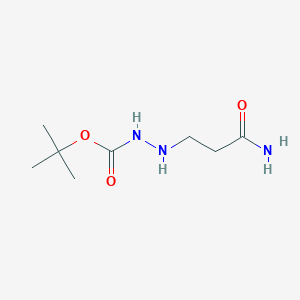
![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid](/img/structure/B149080.png)
